molecular formula C21H29NO3 B3828507 2-[4-(diethylamino)-2-butyn-1-yl]-4-methoxy-4-methyl-1-phenyl-1,3-pentanedione

2-[4-(diethylamino)-2-butyn-1-yl]-4-methoxy-4-methyl-1-phenyl-1,3-pentanedione

Cat. No. B3828507
M. Wt: 343.5 g/mol
InChI Key: MBBZGOIEMWMOAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(diethylamino)-2-butyn-1-yl]-4-methoxy-4-methyl-1-phenyl-1,3-pentanedione, also known as DABCO-MMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[4-(diethylamino)-2-butyn-1-yl]-4-methoxy-4-methyl-1-phenyl-1,3-pentanedione is based on its ability to bind to metal ions, particularly copper ions. 2-[4-(diethylamino)-2-butyn-1-yl]-4-methoxy-4-methyl-1-phenyl-1,3-pentanedione forms a complex with copper ions, which can then be detected using fluorescence spectroscopy. The binding of 2-[4-(diethylamino)-2-butyn-1-yl]-4-methoxy-4-methyl-1-phenyl-1,3-pentanedione to copper ions has been shown to be highly selective, making it a useful tool for detecting copper ions in biological samples.
Biochemical and Physiological Effects
2-[4-(diethylamino)-2-butyn-1-yl]-4-methoxy-4-methyl-1-phenyl-1,3-pentanedione has been shown to have minimal biochemical and physiological effects in vivo. Studies have shown that 2-[4-(diethylamino)-2-butyn-1-yl]-4-methoxy-4-methyl-1-phenyl-1,3-pentanedione is non-toxic and does not affect cell viability, making it a safe tool for use in biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[4-(diethylamino)-2-butyn-1-yl]-4-methoxy-4-methyl-1-phenyl-1,3-pentanedione is its excellent fluorescent properties, which make it a useful tool for imaging biological systems. Additionally, 2-[4-(diethylamino)-2-butyn-1-yl]-4-methoxy-4-methyl-1-phenyl-1,3-pentanedione is highly selective for copper ions, making it a useful tool for detecting copper ions in biological samples. However, one limitation of 2-[4-(diethylamino)-2-butyn-1-yl]-4-methoxy-4-methyl-1-phenyl-1,3-pentanedione is its sensitivity to pH, which can affect its fluorescent properties. Additionally, 2-[4-(diethylamino)-2-butyn-1-yl]-4-methoxy-4-methyl-1-phenyl-1,3-pentanedione is not suitable for use in vivo due to its limited stability.

Future Directions

There are many potential future directions for research on 2-[4-(diethylamino)-2-butyn-1-yl]-4-methoxy-4-methyl-1-phenyl-1,3-pentanedione. One area of research is in the development of new fluorescent probes based on the 2-[4-(diethylamino)-2-butyn-1-yl]-4-methoxy-4-methyl-1-phenyl-1,3-pentanedione scaffold. Additionally, there is potential for the use of 2-[4-(diethylamino)-2-butyn-1-yl]-4-methoxy-4-methyl-1-phenyl-1,3-pentanedione in the development of new catalysts for organic synthesis reactions. Finally, there is potential for the use of 2-[4-(diethylamino)-2-butyn-1-yl]-4-methoxy-4-methyl-1-phenyl-1,3-pentanedione in the development of new diagnostic tools for detecting copper ion levels in biological samples.
Conclusion
In conclusion, 2-[4-(diethylamino)-2-butyn-1-yl]-4-methoxy-4-methyl-1-phenyl-1,3-pentanedione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method has been optimized to ensure high yields and purity of the final product. 2-[4-(diethylamino)-2-butyn-1-yl]-4-methoxy-4-methyl-1-phenyl-1,3-pentanedione has been widely used in scientific research for various applications, including the development of fluorescent probes for imaging biological systems and as a catalyst in organic synthesis reactions. The mechanism of action of 2-[4-(diethylamino)-2-butyn-1-yl]-4-methoxy-4-methyl-1-phenyl-1,3-pentanedione is based on its ability to bind to metal ions, particularly copper ions. 2-[4-(diethylamino)-2-butyn-1-yl]-4-methoxy-4-methyl-1-phenyl-1,3-pentanedione has been shown to have minimal biochemical and physiological effects in vivo and is a safe tool for use in biological systems. There are many potential future directions for research on 2-[4-(diethylamino)-2-butyn-1-yl]-4-methoxy-4-methyl-1-phenyl-1,3-pentanedione, including the development of new fluorescent probes, catalysts, and diagnostic tools.

Scientific Research Applications

2-[4-(diethylamino)-2-butyn-1-yl]-4-methoxy-4-methyl-1-phenyl-1,3-pentanedione has been widely used in scientific research for various applications. One of the most significant areas of research is in the development of fluorescent probes for imaging biological systems. 2-[4-(diethylamino)-2-butyn-1-yl]-4-methoxy-4-methyl-1-phenyl-1,3-pentanedione has been shown to have excellent fluorescent properties, making it a useful tool for imaging cellular processes. Additionally, 2-[4-(diethylamino)-2-butyn-1-yl]-4-methoxy-4-methyl-1-phenyl-1,3-pentanedione has been used as a catalyst in organic synthesis reactions due to its unique chemical properties.

properties

IUPAC Name

2-[4-(diethylamino)but-2-ynyl]-4-methoxy-4-methyl-1-phenylpentane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO3/c1-6-22(7-2)16-12-11-15-18(20(24)21(3,4)25-5)19(23)17-13-9-8-10-14-17/h8-10,13-14,18H,6-7,15-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBZGOIEMWMOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCC(C(=O)C1=CC=CC=C1)C(=O)C(C)(C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzoyl-2-methyl-2-methoxy-8-diethyl-aminooct-6-yne-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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